

Technical Support Center: Troubleshooting Off-Target Effects of Piperidine-Based Compounds

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Compound of Interest

Compound Name: *N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine*

CAS No.: 1257293-66-5

Cat. No.: B572903

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This technical support center is designed for researchers, scientists, and drug development professionals to navigate and resolve potential off-target effects of piperidine-containing compounds. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are piperidine-based compounds and why are they so common in drug discovery?

A1: The piperidine ring is a six-membered heterocyclic amine that is considered a "privileged scaffold" in medicinal chemistry.^[1] It is a structural component in numerous pharmaceuticals and natural products.^[1] Its prevalence stems from its ability to act as a versatile scaffold, imparting favorable physicochemical properties, enhancing pharmacokinetic profiles (ADME), and improving metabolic stability.^{[1][2]} The piperidine motif can be readily modified, allowing for the precise tuning of a compound's properties to interact with a wide array of biological targets.^{[1][2]}

Q2: What are off-target effects and why are they a significant concern?

A2: Off-target effects arise when a drug molecule binds to and modulates the activity of unintended biological targets in addition to its primary therapeutic target.^[1] These unintended interactions can lead to adverse drug reactions (ADRs), toxicity, or diminished efficacy.^[1] Early identification and mitigation of off-target effects are critical in drug development to enhance safety and reduce the likelihood of costly clinical trial failures.^[1]

Q3: What are the most common off-target liabilities for piperidine-containing molecules?

A3: The basic nitrogen atom within the piperidine ring can interact with acidic residues in various protein binding pockets, leading to off-target activities.^[1] Common liabilities include:

- hERG Potassium Channel Inhibition: Interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially life-threatening cardiac arrhythmias.^[3]
- Muscarinic Receptor Antagonism: Piperidine-containing compounds can exhibit antagonist activity at various muscarinic acetylcholine receptor subtypes (M1-M5), leading to anticholinergic side effects.^{[4][5]}
- Sigma Receptor Binding: Affinity for sigma-1 (σ_1) and sigma-2 (σ_2) receptors is a known off-target activity for many piperidine derivatives, which can result in various neurological effects.^{[6][7][8]}
- Cytochrome P450 (CYP) Inhibition: Inhibition of CYP enzymes can alter the metabolism of co-administered drugs, leading to potential drug-drug interactions and toxicity.^{[9][10]}

Q4: How can I proactively design piperidine compounds with a lower risk of off-target effects?

A4: A key strategy is to increase the structural rigidity of the piperidine scaffold, for instance, by introducing bridged analogues. This can pre-organize the molecule into a conformation that is more selective for the intended target.^[1] Additionally, modifying substituents to optimize physicochemical properties such as lipophilicity (LogP) and pKa can help decrease non-specific binding.^[1] Introducing chiral centers into the piperidine ring can also alter the spatial configuration and potentially reduce hERG affinity.^[11]

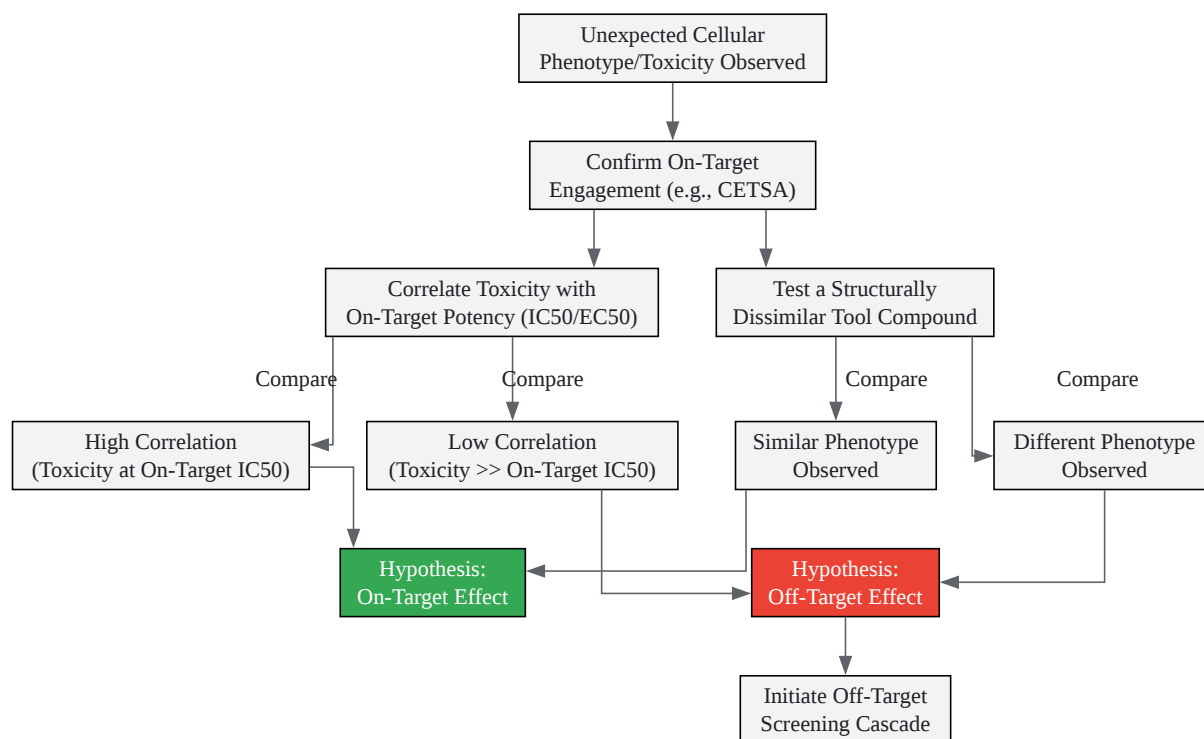
Troubleshooting Guides

Problem 1: My piperidine compound shows unexpected toxicity or a novel phenotype in cell-based assays. How do I determine if this is an on-target or off-target effect?

This is a frequent challenge that requires a systematic approach to distinguish between on-target and off-target liabilities.

Troubleshooting Steps:

- **Confirm On-Target Engagement:** The first step is to verify that your compound is engaging its intended target within the cellular context at the concentrations where the phenotype is observed. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose. [\[6\]](#)
- **Correlate Potency:** Compare the concentration at which the toxicity or phenotype is observed with your compound's potency (e.g., IC_{50} or EC_{50}) for the intended target. A significant discrepancy between the phenotypic and target potencies suggests an off-target effect.
- **Use a Structurally Dissimilar Tool Compound:** Test a tool compound with a different chemical scaffold that is known to be a potent and selective modulator of your target. If this compound recapitulates the observed phenotype, it strengthens the evidence for an on-target effect.
- **Initiate Off-Target Screening:** If the evidence points towards an off-target effect, proceed with a systematic screening cascade as outlined in Problem 2.



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Caption: Workflow for investigating unexpected cellular effects.

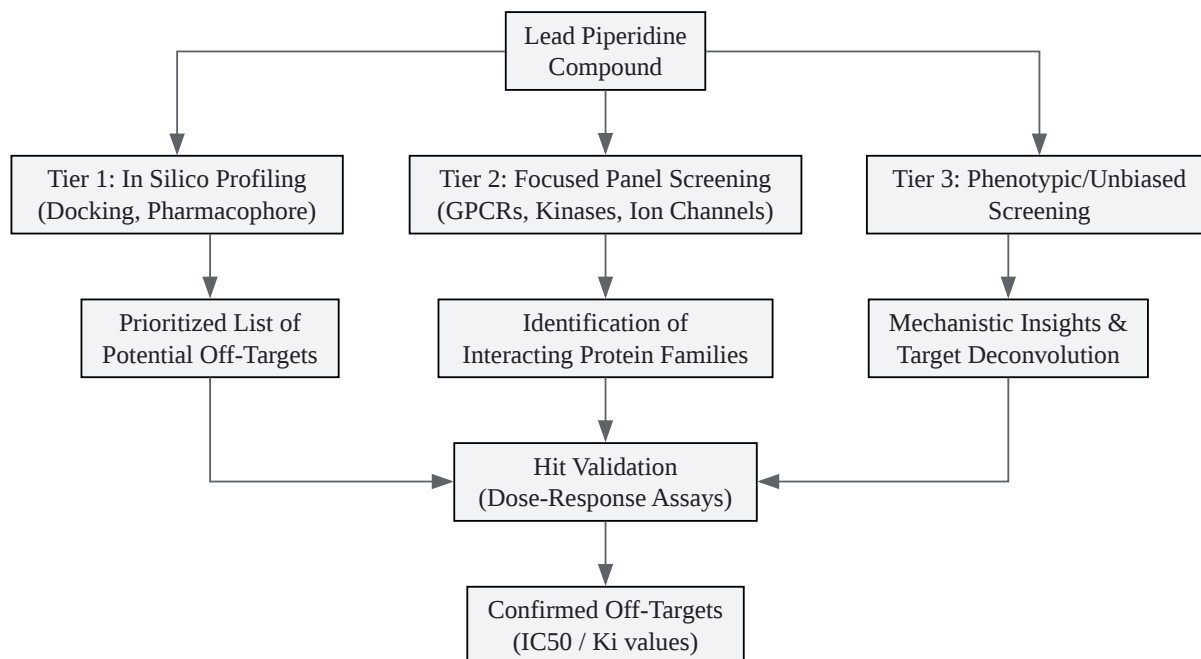
Problem 2: How can I systematically identify the specific off-target interactions of my piperidine compound?

A tiered screening approach is an efficient strategy to identify potential off-target interactions.

Recommended Screening Cascade:

- Tier 1: In Silico (Computational) Profiling:
 - Objective: To generate a preliminary, hypothesis-driven list of potential off-targets.
 - Methodology: Utilize ligand-based approaches (e.g., similarity searching, pharmacophore modeling) and structure-based approaches (e.g., molecular docking) to screen your compound against databases of known protein structures and ligand activities.[\[12\]](#)
 - Outcome: A prioritized list of potential off-targets for experimental validation.
- Tier 2: Focused Panel Screening:
 - Objective: To screen against large panels of related proteins that are common off-targets for piperidine compounds.
 - Methodology: Submit your compound to commercially available screening panels, such as those for GPCRs, kinases, and ion channels. These assays typically determine the percent inhibition at a single high concentration, with follow-up IC₅₀ determination for significant "hits".
 - Outcome: Identification of specific protein families that your compound interacts with.
- Tier 3: Phenotypic and Unbiased Screening:
 - Objective: To identify off-targets without prior assumptions and to understand the compound's effect in a more biological context.
 - Methodology: Employ techniques like high-content phenotypic screening to reveal compound-specific cellular fingerprints that can be linked to off-target activities.
 - Outcome: Provides insights into the mechanism of action and can aid in target deconvolution efforts.
- Hit Validation:
 - Objective: To confirm and quantify the interactions identified in the initial screens.

- Methodology: Any potential off-targets ("hits") must be validated through dedicated dose-response experiments in either biochemical or cell-based assays to determine their potency (e.g., K_i or IC_{50}).



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Caption: Tiered strategy for off-target screening.

Quantitative Data on Common Off-Target Interactions

The following tables summarize quantitative data for common off-target interactions of piperidine-based compounds. These values are intended to provide a comparative reference.

Table 1: hERG Potassium Channel Inhibition by Piperidine-Containing Compounds

Compound	Type	hERG IC ₅₀ (nM)	Reference
Dofetilide	Antiarrhythmic	69	[13]
Terfenadine	Antihistamine	1,885	[13]
Cisapride	Gastroprokinetic agent	1,518	[13]
Sertindole	Antipsychotic	353	[13]
Astemizole	Antihistamine	59	[13]
ZC88	4-amino piperidine analog	Concentration-dependent	[12]
E-4031	Methanesulphonanilide	15.8	[14]

Table 2: Muscarinic Receptor Binding Affinities of Piperidine Derivatives

Compound	M ₁ K _i (μM)	M ₃ K _i (μM)	M ₅ K _i (μM)	Reference
Pethidine analog 6b	0.67	0.37	0.38	[15]
Piperidine analog	10.0 (IC ₅₀)	-	-	[16]

Table 3: Sigma Receptor Binding Affinities of Piperidine-Based Compounds

Compound	σ_1R K_i (nM)	σ_2R K_i (nM)	Reference
Compound 5	3.64	-	[8]
Compound 11	4.41	67.9	[8]
Compound 12a	1.2	860	[4]
Compound 12c	0.7	-	[4]
Compound 13g	37	-	[4]
Phenoxyalkylpiperidine 1a	0.34-1.18	-	[17]
Phenoxyalkylpiperidine 1b	0.89-1.49	-	[17]

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a piperidine compound in a cellular environment.[6]
[18]

Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[6]

Methodology:

- Cell Treatment: Treat intact cells with the piperidine compound or vehicle control and incubate.
- Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-64°C) for 3 minutes using a thermal cycler. Include an unheated control.[6]
- Cell Lysis: Lyse the cells using three rapid freeze-thaw cycles.[6]

- Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[19]
- Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.
- Western Blot Analysis:
 - Normalize protein concentrations and prepare samples for SDS-PAGE.
 - Perform electrophoresis and transfer proteins to a PVDF membrane.
 - Probe the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.[6]
 - Detect the signal using chemiluminescence.
- Data Analysis:
 - Quantify the band intensities for the target protein at each temperature.
 - Normalize the intensities to the unheated control.
 - Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melting temperature (T_m) in the presence of the compound indicates target engagement.[6]

hERG Potassium Channel Patch Clamp Assay

Objective: To quantify the inhibitory effect of a piperidine compound on the hERG potassium channel.

Principle: This electrophysiological technique measures the ion flow through the hERG channel in response to a specific voltage protocol, allowing for the determination of channel inhibition.
[20]

Methodology:

- Cell Line: Use a stable cell line expressing the hERG channel (e.g., CHO or HEK293 cells). [3]
- Voltage Clamp: Utilize an automated or manual patch-clamp system to control the cell membrane potential and record the hERG channel currents.[20]
- Voltage Protocol: Apply a specific voltage protocol designed to elicit hERG currents. A common protocol involves a depolarizing step followed by a repolarizing ramp.[21][22]
- Compound Application: Apply a range of concentrations of the test compound to the cells.
- Data Acquisition: Measure the inhibition of the hERG current by the test compound.
- IC₅₀ Determination: Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the hERG channel current, by fitting the concentration-response data to the Hill equation.[3]

Radioligand Binding Assay for GPCR Off-Target Screening

Objective: To determine the binding affinity (K_i) of a piperidine compound for a specific GPCR off-target.[23][24]

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor.

Methodology:

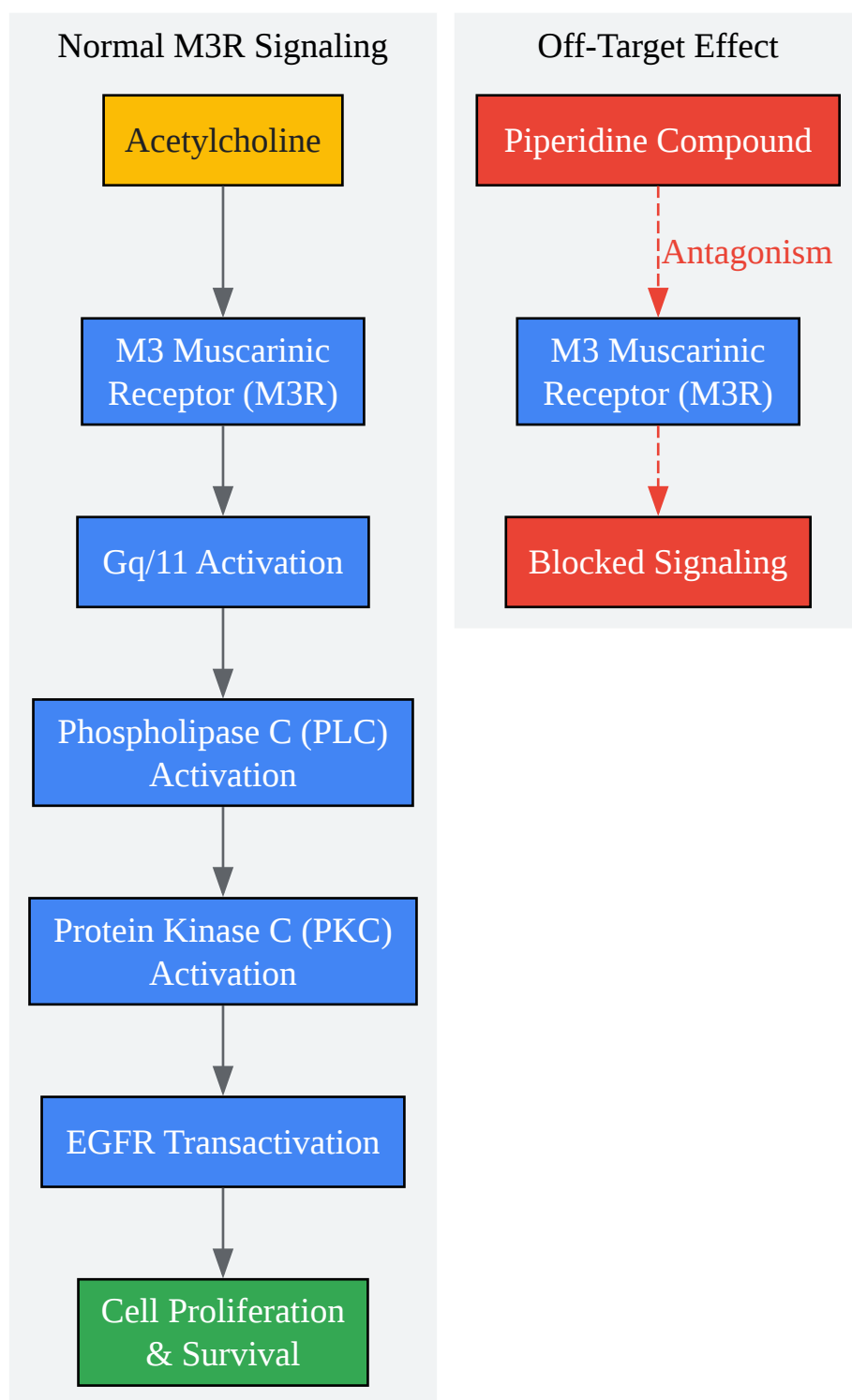
- Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GPCR of interest.
- Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand, and varying concentrations of the unlabeled test compound.
- Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

- Filtration: Rapidly filter the contents of each well through a filter mat to separate the bound from the free radioligand.
- Washing: Wash the filters to remove any non-specifically bound radioligand.
- Radioactivity Counting: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}).
 - Calculate the inhibitory constant (K_i) from the IC_{50} value using the Cheng-Prusoff equation.

Signaling Pathways and Logical Relationships

Off-Target Muscarinic Receptor Antagonism

Off-target antagonism of M3 muscarinic receptors by piperidine-based compounds can disrupt downstream signaling cascades, including the activation of protein kinase C (PKC) and subsequent transactivation of the epidermal growth factor receptor (EGFR). This can interfere with pathways regulating cell proliferation and survival.[\[25\]](#)[\[26\]](#)

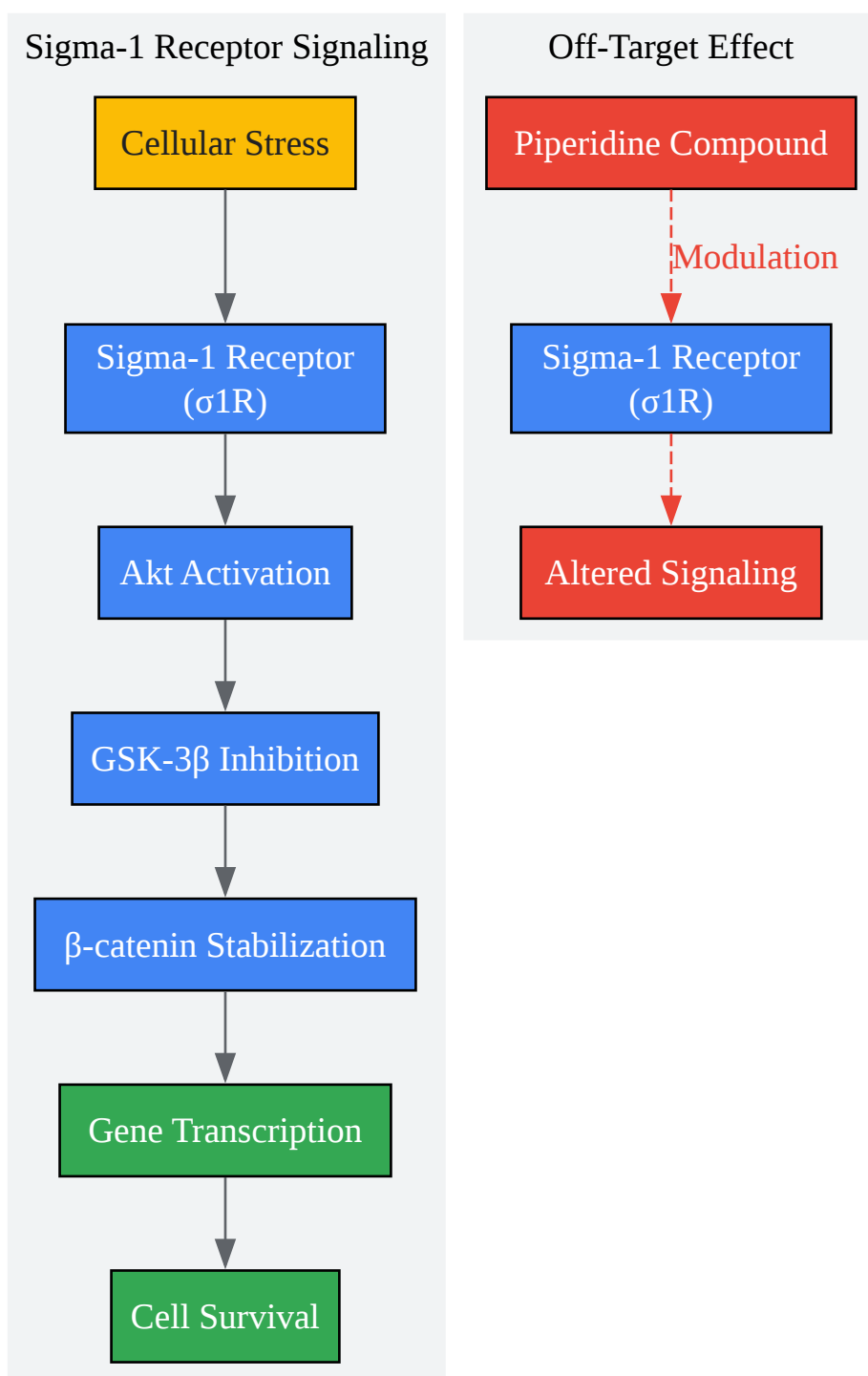


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Caption: Off-target antagonism of M3 muscarinic receptor signaling.

Off-Target Sigma-1 Receptor Modulation

Piperidine compounds can bind to the sigma-1 receptor, a chaperone protein at the mitochondria-associated ER membrane, which can modulate various signaling pathways related to cell survival and stress responses, such as the Akt/GSK-3 β / β -catenin pathway.[\[27\]](#)
[\[28\]](#)



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Caption: Off-target modulation of sigma-1 receptor signaling.

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